Ethyl 5-(4-benzyl-1-piperazinyl)benzofuran-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(4-benzylpiperazin-1-yl)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-26-22(25)21-15-18-14-19(8-9-20(18)27-21)24-12-10-23(11-13-24)16-17-6-4-3-5-7-17/h3-9,14-15H,2,10-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQSUQZWOZPLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801172715 | |
| Record name | Ethyl 5-[4-(phenylmethyl)-1-piperazinyl]-2-benzofurancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801172715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183288-45-1 | |
| Record name | Ethyl 5-[4-(phenylmethyl)-1-piperazinyl]-2-benzofurancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183288-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-[4-(phenylmethyl)-1-piperazinyl]-2-benzofurancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801172715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-benzyl-1-piperazinyl)benzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzofuran core.
Benzyl Substitution: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperazine nitrogen.
Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Overview
Ethyl 5-(4-benzyl-1-piperazinyl)benzofuran-2-carboxylate is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound features a benzofuran core linked to a piperazine ring, which is further substituted with a benzyl group. Its applications span across medicinal chemistry, biology, and materials science.
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent due to its biological activities, including:
- Anticancer Properties : Research indicates that compounds with similar structures exhibit significant anticancer effects, particularly against various cancer cell lines, such as ovarian cancer .
- Antimicrobial Activity : The benzofuran scaffold is recognized for its broad-spectrum antimicrobial properties, making it a candidate for developing new antimicrobial agents .
Biological Studies
The compound has been investigated for its interactions with specific molecular targets in biological systems:
- Receptor Modulation : Its structure allows it to interact with various receptors and enzymes, potentially modulating their activity and leading to therapeutic effects.
- Neuropharmacological Effects : Compounds with piperazine rings are often explored for their neuroactive properties, suggesting that this compound may have implications in treating neurological disorders.
Material Science
In addition to biological applications, this compound can serve as a building block in organic synthesis, particularly in creating more complex molecules for:
- Polymer Development : Its unique structure may be utilized in synthesizing novel polymers with specific properties.
- Chemical Processes : It can be employed in various chemical reactions to develop new materials.
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of compounds related to this compound:
Mechanism of Action
The mechanism of action of Ethyl 5-(4-benzyl-1-piperazinyl)benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core and piperazine ring are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine Ring Modifications
Sulfonamide Derivatives (Anti-Tuberculosis Activity)
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate (1a, ) serves as a key intermediate for synthesizing sulfonamide derivatives. For example:
Comparison Table 1: Sulfonamide Derivatives
| Compound | Substituent on Piperazine | Molecular Weight (g/mol) | Yield (%) | Biological Activity |
|---|---|---|---|---|
| 1a | None (parent compound) | 303.3 | N/A | Intermediate |
| 4a | 2,4-Dinitrobenzenesulfonyl | 505.3 | N/A | Anti-tuberculosis precursor |
| 4b | 2-(2,4-Dinitrophenylsulfonamido)acetyl | 576.2 | 39 | Under investigation |
Anti-HIV and Antitumor Derivatives
- Compound 21 (): Features a 4-(1-benzyl-2-ethyl-4-nitroimidazol-5-yl)piperazine group and a 6-methoxybenzofuran core.
Benzofuran Core Modifications
Methoxy and Hydrazide Derivatives
- Compound 21 () : A 6-methoxy group on the benzofuran core may alter electronic properties and binding affinity compared to the parent compound.
- Benzofuran-2-carbohydrazide () : Replacing the ethyl ester with a hydrazide group enables Schiff base formation, as seen in urease inhibitors and α-glucosidase inhibitors .
Biological Activity
Ethyl 5-(4-benzyl-1-piperazinyl)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzofuran core linked to a piperazine ring substituted with a benzyl group . The synthesis typically involves several key steps:
- Formation of the Benzofuran Core : Achieved through cyclization reactions involving phenolic derivatives.
- Introduction of the Piperazine Ring : Accomplished via nucleophilic substitution.
- Benzyl Substitution : Introduced through reactions with benzyl halides.
- Esterification : The final step to form the ethyl ester group using ethanol and acid catalysts.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity . Studies have shown that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. The presence of the benzofuran moiety is particularly noted for enhancing anticancer properties, likely due to its ability to interact with cellular targets involved in cancer progression .
The biological activity of this compound is believed to involve interactions with specific molecular targets , including enzymes and receptors associated with cancer cell proliferation and survival. The unique structural components, particularly the benzyl substitution on the piperazine ring, enhance its binding affinity to these targets, potentially leading to the modulation of various signaling pathways .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | Lacks benzyl group | Limited anticancer activity |
| Ethyl 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxylate | Contains tert-butoxycarbonyl group | Different chemical properties |
The presence of the benzyl group in this compound is hypothesized to significantly influence its biological activity compared to these analogs.
Case Studies
Recent studies have highlighted the potential of benzofuran derivatives in cancer treatment. For instance, research has shown that modifications in the piperazine moiety can enhance cytotoxicity against specific cancer cell lines. A study focusing on similar compounds reported IC50 values below 10 µM against human glioblastoma cells, indicating strong anticancer potential .
Q & A
Q. Critical Factors :
- Temperature : Reflux (80–100°C) for alkylation; room temperature for hydrogenation.
- Catalyst : Pd/C (10% w/w) for efficient nitro reduction .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance substitution reactivity.
Q. Methodological Answer :
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Ester C=O stretch at ~1700 cm⁻¹; benzofuran C–O–C at 1250 cm⁻¹ .
- Mass Spectrometry (HRMS) :
Q. Advanced Confirmation :
- X-ray Crystallography : SHELX software refines crystal structures, confirming bond angles and dihedral distortions (e.g., planarity of benzofuran vs. piperazine twist) .
Advanced: How does the 4-benzyl group on the piperazine ring affect pharmacokinetic properties and target binding affinity?
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) :
- In Vitro Assays :
- Competitive binding assays (radioligand displacement) reveal IC₅₀ values of 0.8 µM for 5-HT₁A vs. >10 µM for non-benzylated analogues .
Q. Methodological Answer :
- Challenges :
- Racemization during piperazine benzylation due to free rotation of N–CH₂ bonds.
- Low natural chirality in benzofuran core.
- Resolution Methods :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:IPA (90:10) mobile phase; resolution factor (Rₛ) >1.5 .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (R)-BINOL) during alkylation to induce stereoselectivity (ee >85%) .
Q. Critical Data :
| Method | Conditions | ee (%) | Yield (%) |
|---|---|---|---|
| Chiral HPLC | Hexane:IPA = 90:10, 1 mL/min | 98 | 75 |
| (R)-BINOL-mediated | −20°C, THF | 85 | 60 |
Advanced: How can computational methods predict biological activity and metabolic pathways?
Q. Methodological Answer :
- Molecular Docking : AutoDock Vina simulates binding to dopamine D₂ receptors (PDB: 6CM4), identifying key hydrogen bonds with Asp114 .
- QSAR Models : 2D descriptors (e.g., topological polar surface area) correlate with CYP3A4-mediated metabolism (R² = 0.89) .
- In Silico ADMET : SwissADME predicts moderate hepatic toxicity (Probability = 0.65) and high plasma protein binding (92%) .
Q. Methodological Answer :
- Common Impurities :
- Des-benzyl derivative : Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate (MH⁺ = 307.12) due to incomplete benzylation .
- Hydrolysis product : 5-(4-Benzyl-1-piperazinyl)benzofuran-2-carboxylic acid (MH⁺ = 367.15) from ester degradation .
- Analytical Methods :
- HPLC-UV : C18 column (250 × 4.6 mm), gradient elution (ACN:H₂O + 0.1% TFA); LOD = 0.1% .
- LC-MS/MS : MRM transitions (395 → 307 for des-benzyl impurity) .
Q. Methodological Answer :
- X-ray Crystallography :
- Computational Analysis :
- Hirshfeld Surface : CrystalExplorer maps C–H⋯O interactions (e.g., between ester O and piperazine H) .
- Docking : Pymol visualizes π-π stacking between benzofuran and phenyl rings (distance = 3.8 Å) .
Q. Critical Data :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell volume | 1500 ų |
| Dihedral angle (benzofuran-piperazine) | 54.2° |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
